(R)-(4-bencilomorfolin-2-il)metanol

Descripción general

Descripción

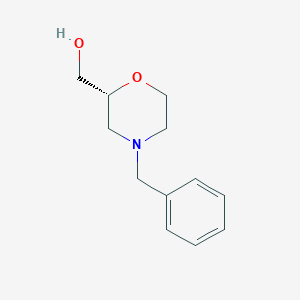

®-(4-Benzylmorpholin-2-yl)methanol is a chiral compound with the molecular formula C12H17NO2. It is characterized by the presence of a morpholine ring substituted with a benzyl group and a hydroxymethyl group.

Aplicaciones Científicas De Investigación

®-(4-Benzylmorpholin-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-(4-Benzylmorpholin-2-yl)methanol typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.

Hydroxymethylation: The final step involves the hydroxymethylation of the morpholine ring, which can be achieved using formaldehyde under basic conditions.

Industrial Production Methods: In an industrial setting, the production of ®-(4-Benzylmorpholin-2-yl)methanol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Types of Reactions:

Oxidation: ®-(4-Benzylmorpholin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxymethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation Products: Aldehydes and ketones.

Reduction Products: Various alcohols and amines.

Substitution Products: Substituted morpholine derivatives.

Mecanismo De Acción

The mechanism of action of ®-(4-Benzylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

- ®-4-Benzyl-2-(hydroxymethyl)morpholine

- ®-4-Benzyl-2-morpholinylmethanol

Comparison: ®-(4-Benzylmorpholin-2-yl)methanol is unique due to its specific stereochemistry and the presence of both a benzyl group and a hydroxymethyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Actividad Biológica

(R)-(4-benzylmorpholin-2-yl)methanol is a chemical compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 207.27 g/mol

- CAS Number : 943442-96-4

The compound features a morpholine ring substituted with a benzyl group at the 4-position and a hydroxymethyl group at the 2-position. These structural characteristics contribute to its reactivity and biological interactions.

The biological activity of (R)-(4-benzylmorpholin-2-yl)methanol is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxymethyl and morpholine functionalities enhances its potential for reactivity under specific conditions, facilitating interactions that can lead to therapeutic effects .

Target Interactions

Research indicates that this compound may modulate several biochemical pathways, which can lead to various pharmacological effects:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic processes. For instance, it may affect enzymes like tyrosinase, which is significant in melanogenesis.

- Receptor Modulation : The compound's structure allows it to bind to receptors, potentially influencing signaling pathways related to neurotransmission and cellular metabolism .

Biological Activities

(R)-(4-benzylmorpholin-2-yl)methanol has been studied for several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : There is growing interest in its potential as an anticancer agent, with studies indicating it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

- Neuroprotective Effects : Investigations into its neuroprotective properties suggest that it may be beneficial in treating neurodegenerative diseases by inhibiting pathways associated with neuronal death .

Case Studies and Research Findings

Several studies have highlighted the biological activity of (R)-(4-benzylmorpholin-2-yl)methanol:

Pharmacokinetics

Understanding the pharmacokinetic profile of (R)-(4-benzylmorpholin-2-yl)methanol is crucial for its development as a therapeutic agent:

- Absorption : The compound exhibits high gastrointestinal absorption.

- Distribution : It has been noted that (R)-(4-benzylmorpholin-2-yl)methanol can cross the blood-brain barrier, which is essential for central nervous system applications .

- Metabolism : It undergoes metabolic transformations that may alter its biological activity, including oxidation and conjugation processes.

Propiedades

IUPAC Name |

[(2R)-4-benzylmorpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNIKIMRIXHNFF-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353045 | |

| Record name | (R)-(4-benzylmorpholin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943442-96-4 | |

| Record name | (R)-(4-benzylmorpholin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.